

Application Note: HPLC-UV Method for the Analysis of (Z)-Fluoxastrobin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fluoxastrobin, (Z)-*

Cat. No.: *B1337108*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of (Z)-Fluoxastrobin. The described protocol is applicable for the determination of (Z)-Fluoxastrobin in various sample matrices, with a primary focus on fungicide formulations and residue analysis in environmental and agricultural samples. The method is validated for its linearity, accuracy, precision, and sensitivity.

Introduction

Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control a wide range of fungal diseases in various crops. It exists as two geometric isomers, the (E)- and (Z)-isomers. The (Z)-isomer is often the focus of analytical methods due to its biological activity. A reliable and validated analytical method is crucial for quality control of formulations, residue monitoring, and environmental fate studies. This document provides a comprehensive HPLC-UV protocol for the determination of (Z)-Fluoxastrobin.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of (Z)-Fluoxastrobin. The following table summarizes the optimized chromatographic conditions.

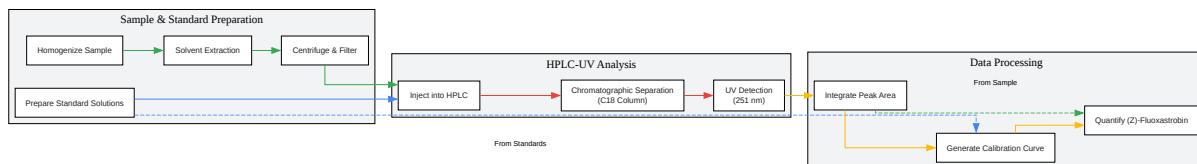
Parameter	Value
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
Mobile Phase	Acetonitrile: 0.1% Formic Acid in Water (70:30, v/v)[1][2]
Flow Rate	1.0 mL/min[1][3]
Injection Volume	20 μ L[1][3]
Column Temperature	40°C[3][4]
UV Detection Wavelength	251 nm[4]
Run Time	Approximately 10 minutes

Method Validation Summary

The analytical method was validated according to standard guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized in the table below.

Validation Parameter	Result
Linearity Range	0.05 - 2 mg/L[4]
Correlation Coefficient (r^2)	> 0.999[4]
Limit of Detection (LOD)	\leq 6 μ g/kg[4]
Limit of Quantitation (LOQ)	\leq 20 μ g/kg[4]
Recovery	82.60% - 101.11%[4]
Precision (RSD)	5.4% - 15.3%[4]

Experimental Protocols


Standard Solution Preparation

- Stock Standard Solution (100 mg/L): Accurately weigh 10 mg of (Z)-Fluoxastrobin analytical standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.[\[5\]](#) This solution should be stored at 4°C and protected from light.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to cover the linearity range (e.g., 0.05, 0.1, 0.5, 1, and 2 mg/L).

Sample Preparation (General Procedure for Fruit and Beverage Matrices)

- Extraction: Homogenize a representative sample. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 20 mL of ethyl acetate-cyclohexane (1:1, v/v).[\[4\]](#)
- Ultrasonic Extraction: Place the centrifuge tube in an ultrasonic bath for 15 minutes to ensure thorough extraction.[\[4\]](#)
- Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
- Collection: Carefully transfer the supernatant (organic layer) to a clean tube.
- Repeat Extraction: Repeat the extraction process on the remaining solid residue with another 20 mL of the extraction solvent.
- Combine and Evaporate: Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue with 2 mL of the mobile phase.
- Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[\[5\]](#)

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for (Z)-Fluoxastrobin analysis by HPLC-UV.

Data Analysis

The concentration of (Z)-Fluoxastrobin in the samples is determined by external standard calibration. A calibration curve is constructed by plotting the peak area of the (Z)-Fluoxastrobin standards against their known concentrations. The concentration of (Z)-Fluoxastrobin in the sample extract is then calculated from the linear regression equation of the calibration curve. The final concentration in the original sample is determined by taking into account the initial sample weight and dilution factors used during the sample preparation.

Conclusion

The HPLC-UV method described in this application note is a reliable and validated approach for the quantitative determination of (Z)-Fluoxastrobin. The method is specific, sensitive, and accurate, making it suitable for routine quality control and residue analysis in various matrices. The provided experimental protocol and workflow diagram offer a clear guide for researchers and analysts in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijcmas.com [ijcmas.com]
- 2. ijream.org [ijream.org]
- 3. ijsr.in [ijsr.in]
- 4. [Determination of fluoxastrobin and fluacrypyrim residues in fruits and beverages by ultra performance liquid chromatograph] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cipac.org [cipac.org]
- To cite this document: BenchChem. [Application Note: HPLC-UV Method for the Analysis of (Z)-Fluoxastrobin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1337108#hplc-uv-method-for-z-fluoxastrobin-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com